molecular formula C12H24O B14734660 2,2,4,4,5,5-Hexamethylhexan-3-one CAS No. 5340-46-5

2,2,4,4,5,5-Hexamethylhexan-3-one

Cat. No.: B14734660
CAS No.: 5340-46-5
M. Wt: 184.32 g/mol
InChI Key: KOFIQPLLXPZPBE-UHFFFAOYSA-N
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Description

2,2,4,4,5,5-Hexamethylhexan-3-one is an organic compound with the molecular formula C12H24O. It is a ketone characterized by the presence of six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4,5,5-Hexamethylhexane: A hydrocarbon with a similar structure but lacking the ketone functional group.

    2,2,4,4,5,5-Hexamethylhexan-3-ol: The reduced form of 2,2,4,4,5,5-Hexamethylhexan-3-one.

    2,2,4,4,5,5-Hexamethylhexanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

CAS No.

5340-46-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2,4,4,5,5-hexamethylhexan-3-one

InChI

InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3

InChI Key

KOFIQPLLXPZPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)C(C)(C)C

Origin of Product

United States

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